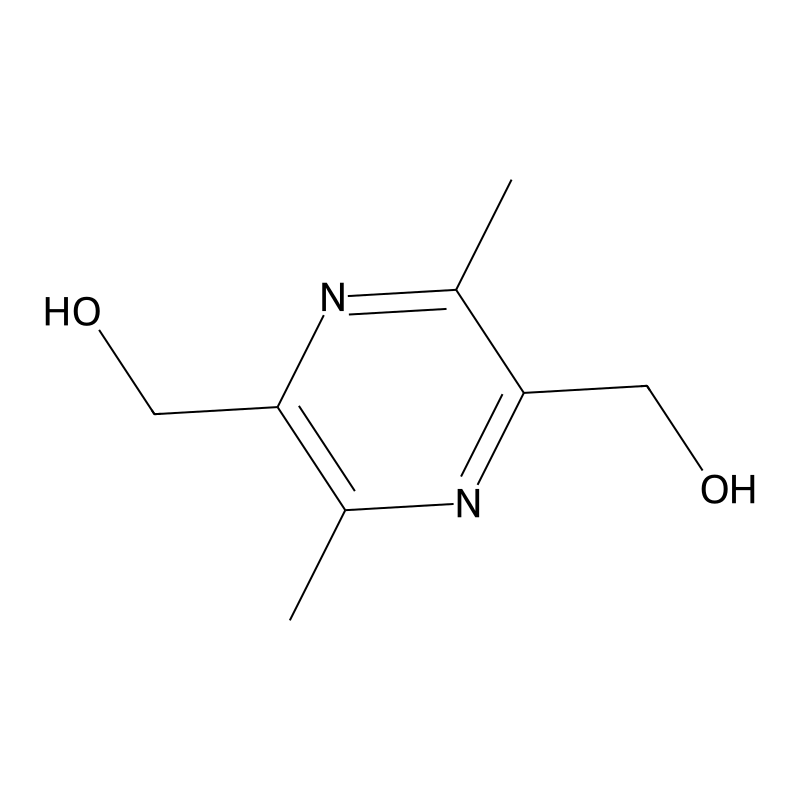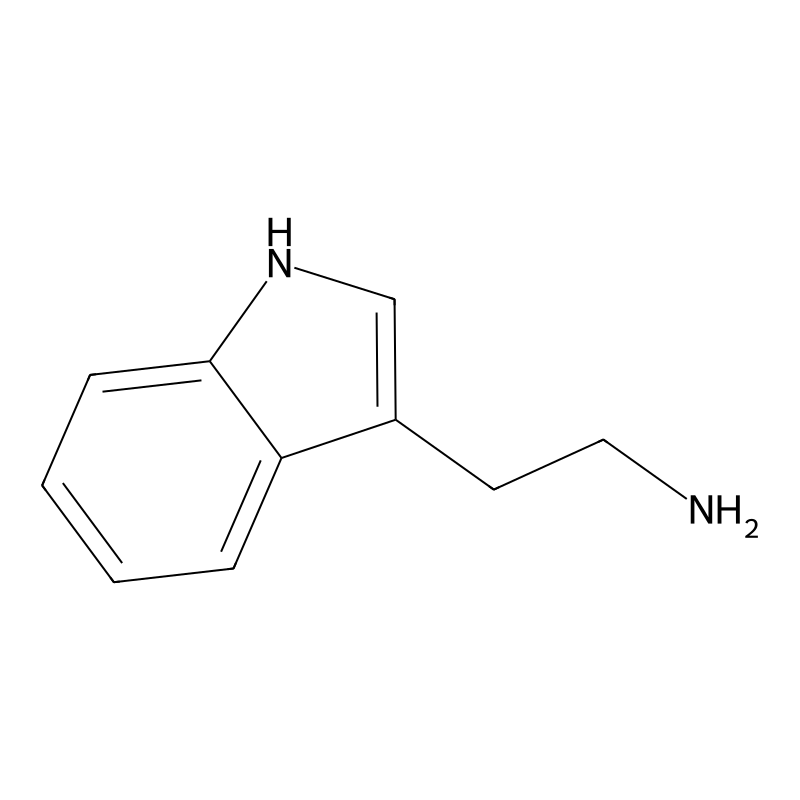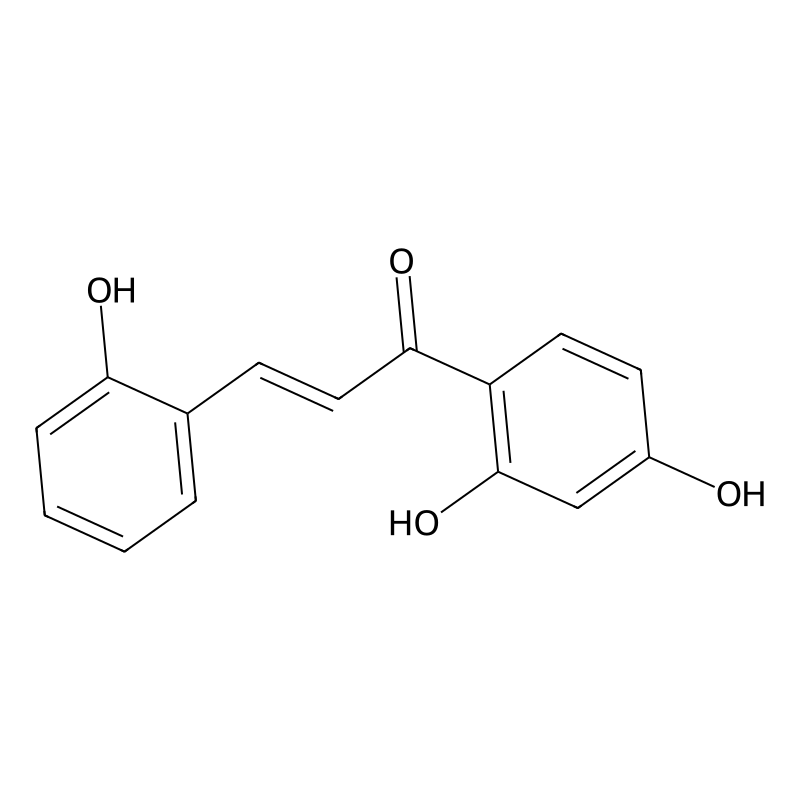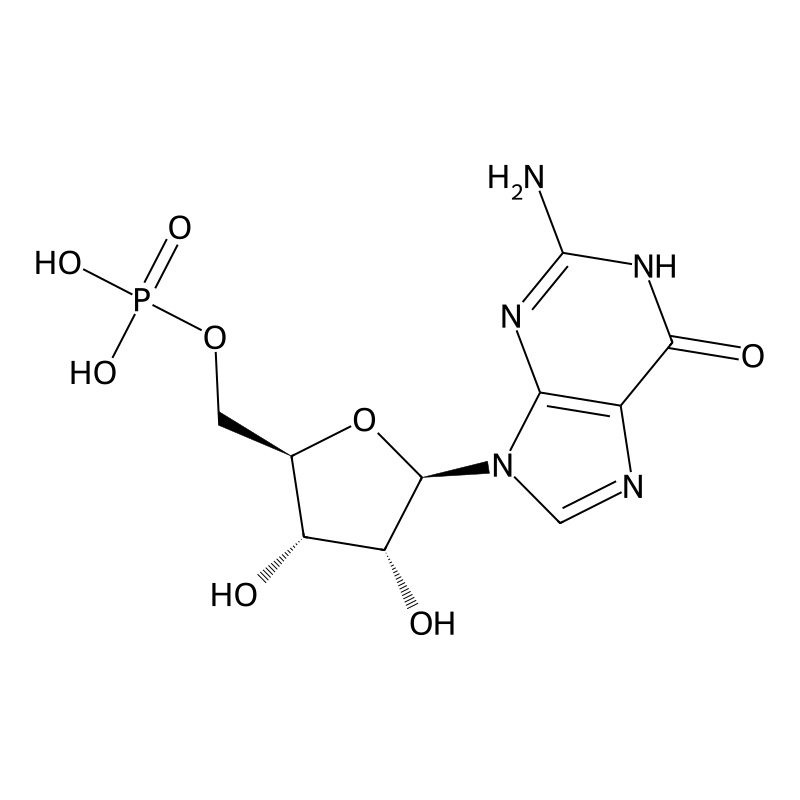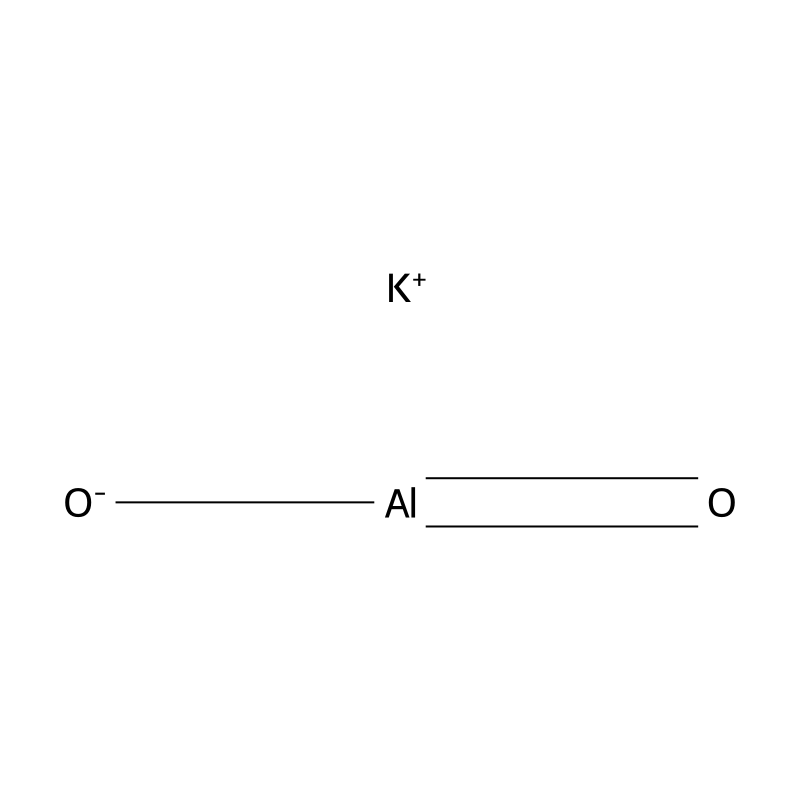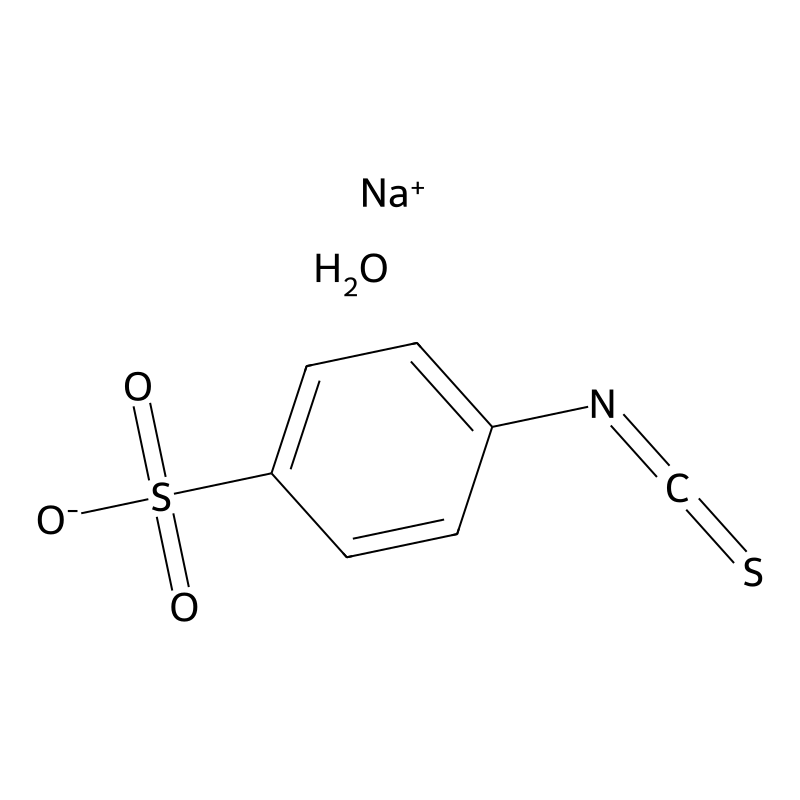5-Keto-D-gluconic acid potassium salt
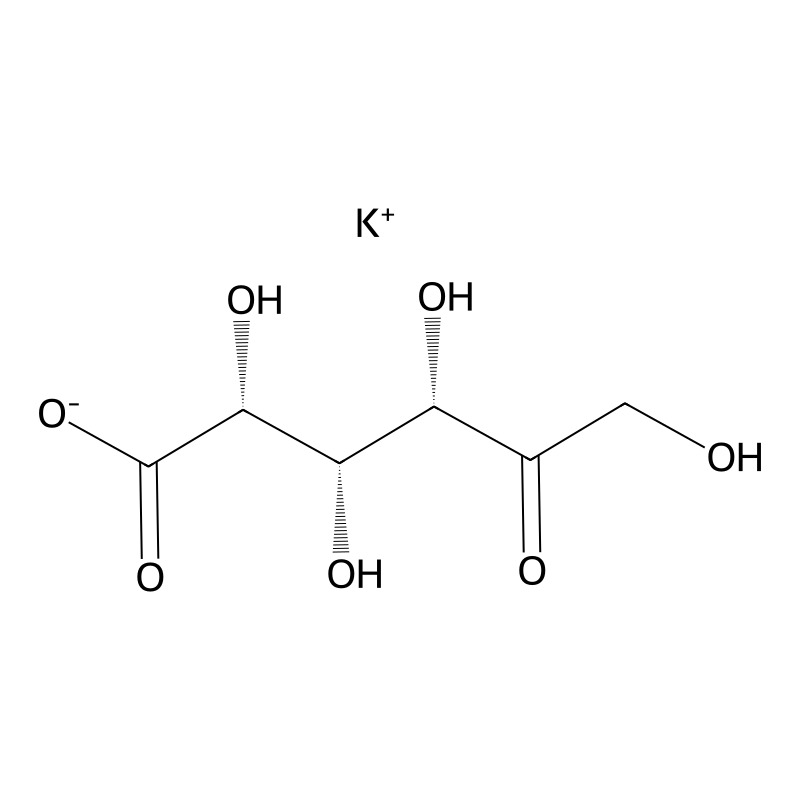
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Carbohydrate Metabolism Studies
5-Keto-D-gluconic acid potassium salt is a derivative of Gluconic acid, a naturally occurring organic acid involved in carbohydrate metabolism. Researchers might utilize this compound to study specific pathways or enzymes within this process.PubChem, National Institutes of Health: )
Intermediate for Organic Synthesis
The chemical structure of 5-Keto-D-gluconic acid potassium salt makes it a potential intermediate for the synthesis of more complex molecules. Researchers in organic chemistry might explore its use in creating specific functional groups or carbon chains. Thermo Fisher Scientific:
5-Keto-D-gluconic acid potassium salt is a potassium salt derivative of 5-keto-D-gluconic acid, a compound characterized by its unique keto group at the fifth carbon position of the D-gluconic acid structure. Its chemical formula is and it has a molecular weight of approximately 232.23 g/mol. This compound is typically found as a white to off-white powder and is soluble in water, making it suitable for various applications in biochemical research and pharmaceutical development .
The chemical behavior of 5-Keto-D-gluconic acid potassium salt can be understood through several key reactions:
- Acid-Base Reactions: As a salt, it can dissociate in aqueous solutions, releasing potassium ions and 5-keto-D-gluconic acid, which can participate in further reactions.
- Reduction Reactions: The keto group can be reduced to an alcohol, potentially forming 5-hydroxy-D-gluconic acid.
- Oxidation Reactions: Under oxidative conditions, it may further oxidize to form other gluconic acid derivatives.
These reactions highlight its potential as a versatile intermediate in organic synthesis .
Research indicates that 5-Keto-D-gluconic acid potassium salt exhibits several biological activities:
- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Metabolic Effects: This compound may play a role in metabolic pathways, particularly in carbohydrate metabolism, due to its structural similarity to other sugars.
- Pharmaceutical
Several methods have been developed for synthesizing 5-Keto-D-gluconic acid potassium salt:
- Oxidation of D-Glucose: D-glucose can be oxidized using specific oxidizing agents (like sodium periodate) to yield 5-keto-D-gluconic acid, which can then be neutralized with potassium hydroxide to form the potassium salt.
- Enzymatic Methods: Enzymes such as glucose oxidase can be utilized to selectively oxidize glucose derivatives to produce 5-keto-D-gluconic acid.
- Chemical Synthesis: Various chemical synthesis routes involve the modification of existing sugar structures through controlled reactions to introduce the keto group at the desired position .
5-Keto-D-gluconic acid potassium salt finds applications across multiple fields:
- Pharmaceutical Industry: Used as an intermediate in drug synthesis and formulation.
- Biochemical Research: Serves as a reagent in proteomics and metabolic studies.
- Food Industry: Potentially used as a food additive for its preservative qualities due to antioxidant properties .
Studies exploring the interactions of 5-Keto-D-gluconic acid potassium salt with various biological systems reveal:
- Protein Interactions: It may interact with specific proteins involved in metabolic pathways, influencing their activity and stability.
- Cellular Uptake: Research into how cells uptake this compound can provide insights into its bioavailability and therapeutic potential.
- Synergistic Effects: Investigations into its combined effects with other compounds may reveal enhanced biological activities, particularly in antioxidant applications .
Several compounds share structural or functional similarities with 5-Keto-D-gluconic acid potassium salt. Here are some notable examples:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| D-Gluconic Acid | Aldohexose | Contains an aldehyde group; widely used as a sweetener. |
| 2-Keto-D-gluconic Acid | Keto group at second position | Different positioning of the keto group affects reactivity. |
| D-Sorbitol | Sugar alcohol | Lacks the keto group; used primarily as a sugar substitute. |
| D-Mannose | Aldohexose | Similar sugar structure but different functional properties. |
The uniqueness of 5-Keto-D-gluconic acid potassium salt lies in its specific keto positioning which imparts distinct chemical reactivity and biological activity compared to these similar compounds .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
